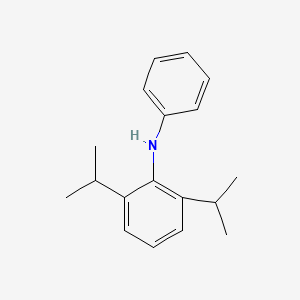
(2,6-Diisopropyl-phenyl)-phenyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Diisopropyl-phenyl)-phenyl-amine, also known as 2,6-Diisopropylaniline, is an organic compound with the formula H₂NC₆H₃(CHMe₂)₂. It is a colorless liquid, although samples can appear yellow or brown. This compound is a bulky aromatic amine often used to make ligands in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Diisopropylaniline can be achieved through several methods. One common method involves the alkylation of aniline with propylene in the presence of a catalyst such as aluminum chloride. This reaction typically occurs under high pressure and elevated temperatures .
Another method involves the vapor-phase catalytic amination of 2,6-diisopropyl phenol with ammonia and hydrogen over a Pd/MgO-Al₂O₃/Al₂O₃ catalyst at temperatures ranging from 180-220°C .
Industrial Production Methods
Industrial production of 2,6-Diisopropylaniline often employs the liquid-phase alkylation of aniline with propylene using aluminum chloride as a catalyst. This method is favored due to its technical maturity and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diisopropylaniline undergoes various chemical reactions, including:
Condensation Reactions: It reacts with triacetylmethane in toluene in the presence of p-toluenesulfonic acid to form 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione.
Amination Reactions: It can be used in the amination of haloarenes.
Coupling Reactions: It is involved in aqueous Suzuki coupling reactions.
Common Reagents and Conditions
Condensation: Triacetylmethane, p-toluenesulfonic acid, toluene.
Amination: Haloarenes.
Coupling: Organoboron reagents, palladium catalysts.
Major Products
Condensation: 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione.
Amination: Various substituted anilines.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
2,6-Diisopropylaniline is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of 2,6-Diisopropylaniline involves its role as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can then participate in various catalytic processes. For example, it reacts with bis(trimethylsilylmethyl)yttrium complexes to form yttrium alkyl anilido species, involving the elimination of trimethylsilane .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(1-methylethyl)benzenamine
- 2,6-Bis(propan-2-yl)aniline
- 2,6-Diisopropylphenylamine
Uniqueness
2,6-Diisopropylaniline is unique due to its bulky structure, which makes it particularly useful in forming stable ligands for coordination chemistry. This bulkiness can influence the steric properties of the resulting complexes, making it advantageous for specific catalytic applications .
Propriétés
Numéro CAS |
428861-98-7 |
|---|---|
Formule moléculaire |
C18H23N |
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
N-phenyl-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C18H23N/c1-13(2)16-11-8-12-17(14(3)4)18(16)19-15-9-6-5-7-10-15/h5-14,19H,1-4H3 |
Clé InChI |
SEQSRFGDUSEKKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


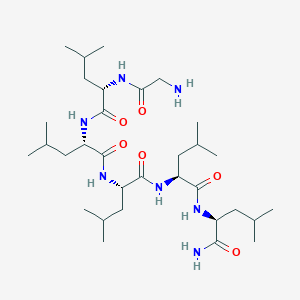
![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
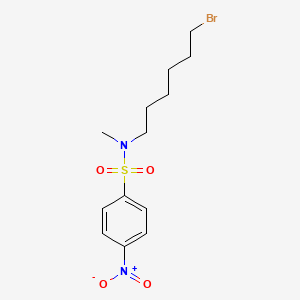

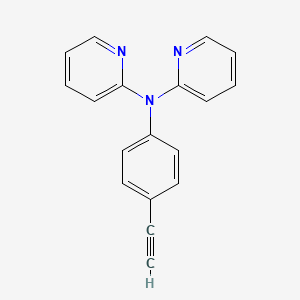
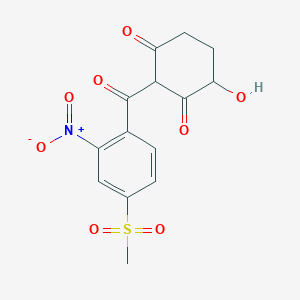
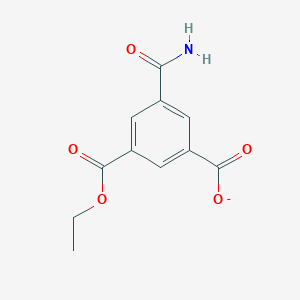
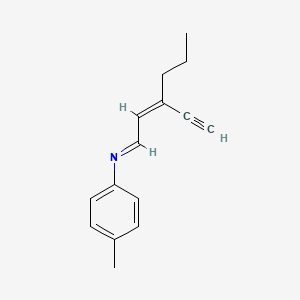
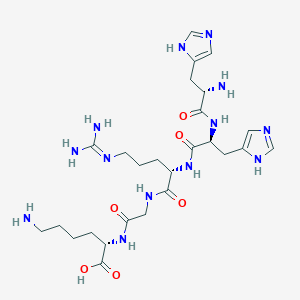


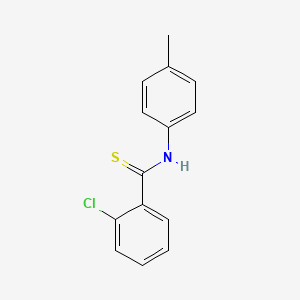
![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)

